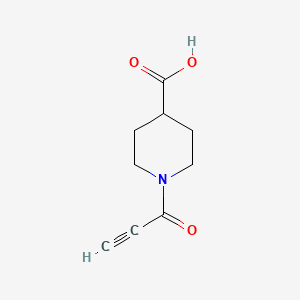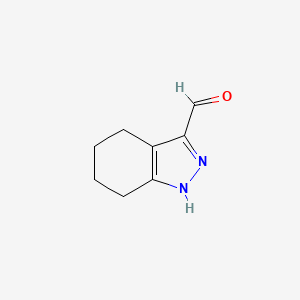![molecular formula C18H23N3 B3417135 3-[4-(2-Phenylethyl)piperazin-1-yl]aniline CAS No. 1018587-33-1](/img/structure/B3417135.png)
3-[4-(2-Phenylethyl)piperazin-1-yl]aniline
Übersicht
Beschreibung
“3-[4-(2-Phenylethyl)piperazin-1-yl]aniline” is a new benzanthrone dye synthesized by bromine atom nucleophilic substitution reaction . It is characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis . This compound is part of a class of substances with extended π-conjugated structures and good intramolecular charge transfer characteristics .
Synthesis Analysis
The synthesis of this compound involves a bromine atom nucleophilic substitution reaction . This process is part of a larger effort to design and synthesize new rigid polyaromatic planar compounds with donor-π-acceptor architecture . These compounds have interesting photophysical properties and find potential applications in a variety of fields .Molecular Structure Analysis
The structure of the compound is characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis . It is part of a class of compounds known as benzanthrone dyes, which are widely used among donor-acceptor type compounds .Chemical Reactions Analysis
The compound is synthesized through a bromine atom nucleophilic substitution reaction . This reaction is part of the process of designing and synthesizing new rigid polyaromatic planar compounds .Physical And Chemical Properties Analysis
The compound’s photophysical properties are investigated by means of UV-Vis and fluorescence spectroscopy in various organic solvents . It demonstrates negative solvatochromism, i.e., in methanol emission maxima shifts hypsochromically by ≈10–16 nm compared to ethyl acetate .Wirkmechanismus
3-[4-(2-Phenylethyl)piperazin-1-yl]aniline's mechanism of action is not fully understood, but it is believed to act as a partial agonist at various receptors in the central nervous system. This compound has been shown to increase the release of serotonin and dopamine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to decrease levels of corticosterone, a stress hormone, in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(2-Phenylethyl)piperazin-1-yl]aniline has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. However, this compound's effects on humans are not well understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for 3-[4-(2-Phenylethyl)piperazin-1-yl]aniline research. One area of interest is its potential use in the treatment of depression and anxiety disorders. This compound's effects on BDNF and corticosterone levels suggest that it may have antidepressant and anxiolytic effects. Another area of interest is its potential use as a tool for studying the role of various receptors in the central nervous system. This compound's affinity for dopamine, serotonin, and adrenergic receptors makes it a promising candidate for this type of research. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, as well as its potential for use in combination with other drugs.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Phenylethyl)piperazin-1-yl]aniline has been studied extensively for its potential therapeutic applications. It has been found to have an affinity for a variety of receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, making it a promising candidate for the treatment of psychiatric disorders.
Eigenschaften
IUPAC Name |
3-[4-(2-phenylethyl)piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c19-17-7-4-8-18(15-17)21-13-11-20(12-14-21)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZOEEZLESSTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1018587-33-1 | |
| Record name | 3-[4-(2-phenylethyl)piperazin-1-yl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B3417063.png)



![4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid](/img/structure/B3417085.png)




![3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol](/img/structure/B3417125.png)


